molecular formula C10H7NO3 B1342670 6-Nitronaphthalen-2-ol CAS No. 38397-07-8

6-Nitronaphthalen-2-ol

Cat. No.: B1342670
CAS No.: 38397-07-8
M. Wt: 189.17 g/mol
InChI Key: QDQYVGHTDXWLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitronaphthalen-2-ol is an organic compound with the molecular formula C10H7NO3. It is a colorless, crystalline solid that is soluble in water and polar organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6-Nitronaphthalen-2-ol typically involves nitration reactions. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent under mild conditions . This process can be catalyzed by nickel acetate (Ni(CH3COO)2·4H2O), which shows better catalytic performance. The conversion of 1-nitronaphthalene can reach up to 33.10% under optimal reaction conditions .

Chemical Reactions Analysis

6-Nitronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-hydroxy-6-aminonaphthalene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

6-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYVGHTDXWLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598063
Record name 6-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38397-07-8
Record name 6-Nitronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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